molecular formula C11H14N2O3 B14335279 5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 105986-50-3

5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione

Katalognummer: B14335279
CAS-Nummer: 105986-50-3
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: DEYROEMEFVCLEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of cyclopent-3-en-1-ylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions could target the pyrimidine ring or the cyclopentene ring, potentially leading to the formation of saturated derivatives.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications, such as antiviral, antibacterial, or anticancer agents.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methylpyrimidine-2,4,6(1H,3H,5H)-trione: A simpler analog with a methyl group instead of the cyclopent-3-en-1-yl group.

    5-Phenylpyrimidine-2,4,6(1H,3H,5H)-trione: A similar compound with a phenyl group, which might have different chemical and biological properties.

Uniqueness

The presence of the cyclopent-3-en-1-yl group in 5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione could confer unique chemical reactivity and biological activity compared to its simpler analogs, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

105986-50-3

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

5-cyclopent-3-en-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H14N2O3/c1-2-11(7-5-3-4-6-7)8(14)12-10(16)13-9(11)15/h3-4,7H,2,5-6H2,1H3,(H2,12,13,14,15,16)

InChI-Schlüssel

DEYROEMEFVCLEE-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(=O)NC(=O)NC1=O)C2CC=CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.